molecular formula C20H32BrNO4 B021953 ipratropium bromide CAS No. 66985-17-9

ipratropium bromide

Cat. No.: B021953
CAS No.: 66985-17-9
M. Wt: 430.4 g/mol
InChI Key: KEWHKYJURDBRMN-UHFFFAOYSA-M
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Description

Atrovent, Sch 1000 monohydrate, also known as ipratropium bromide monohydrate, is a muscarinic acetylcholine receptor antagonist. It is primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and improved airflow.

Mechanism of Action

Target of Action

Ipratropium Bromide is a quaternary ammonium derivative of atropine . It acts as an anticholinergic agent , specifically targeting the muscarinic receptors of acetylcholine . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways .

Mode of Action

This compound works by blocking the muscarinic receptors of acetylcholine . This antagonizes the action of acetylcholine, a neurotransmitter released from the vagus nerve . By inhibiting these vagally mediated reflexes, this compound causes the smooth muscles in the airways to relax .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By blocking the muscarinic receptors, this compound inhibits the action of acetylcholine, thereby reducing the contraction of the smooth muscles in the airways . This leads to bronchodilation, or the widening of the airways, which helps improve airflow to the lungs .

Pharmacokinetics

This compound is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of this compound is 2.3 L/min, with a renal clearance of 0.9 L/min . This indicates that the compound is primarily eliminated through the kidneys.

Result of Action

The primary result of this compound’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to open up the medium and large airways in the lungs , improving airflow and reducing symptoms of chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

The action of this compound is influenced by its method of administration. When administered through inhalation, it produces a local effect in the lungs without significant systemic absorption . This allows it to effectively target the airways and produce the desired bronchodilatory effect

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide monohydrate involves several steps:

    Starting Material: Tropine is used as the starting material.

    Esterification: Tropine undergoes esterification with tropic acid to form tropine tropate.

    Quaternization: The ester is then quaternized with methyl bromide to produce this compound.

    Hydration: The final step involves the hydration of this compound to form the monohydrate.

The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound monohydrate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of tropine and tropic acid are esterified in industrial reactors.

    Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.

    Quaternization and Hydration: The final steps are carried out in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ipratropium bromide monohydrate undergoes several types of chemical reactions:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the molecule can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Hydrolysis: Produces tropine and tropic acid.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ipratropium bromide monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study quaternary ammonium salts and their reactions.

    Biology: Employed in studies involving muscarinic acetylcholine receptors and their role in cellular signaling.

    Medicine: Extensively researched for its therapeutic effects in respiratory diseases.

    Industry: Used in the formulation of inhalers and other respiratory medications.

Comparison with Similar Compounds

Similar Compounds

    Tiotropium Bromide: Another muscarinic receptor antagonist used for similar indications but with a longer duration of action.

    Aclidinium Bromide: A newer compound with similar mechanisms but different pharmacokinetic properties.

    Glycopyrronium Bromide: Used in the treatment of COPD with a different receptor binding profile.

Uniqueness

Ipratropium bromide monohydrate is unique due to its specific binding affinity for M1, M2, and M3 muscarinic receptors, with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively . This broad receptor affinity makes it effective in treating a range of respiratory conditions with a relatively short onset of action.

Properties

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWHKYJURDBRMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66985-17-9
Record name (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ipratropium bromide exert its bronchodilatory effect?

A: this compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]

Q2: What are the downstream effects of this compound binding to muscarinic receptors in the airways?

A: By blocking muscarinic receptors, this compound inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]

Q3: How does the bronchodilatory effect of this compound compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?

A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, this compound exhibits comparable bronchodilation in patients with COPD. [, ]

Q4: Can this compound inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?

A: It is not recommended to mix this compound inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain this compound formulations can negatively impact the activity of dornase alfa. []

Q5: Does the packaging of this compound inhalation solution affect its stability?

A: Studies have shown that the secondary packaging of this compound inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []

Q6: Is this compound effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?

A: Yes, clinical trials have demonstrated that this compound nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]

Q7: Can this compound be used in pediatric patients with asthma?

A: Clinical studies indicate that the combination of this compound and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]

Q8: Is this compound effective in the treatment of acute exacerbations of COPD?

A: Yes, studies show that this compound, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]

Q9: Can this compound provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?

A: Research suggests that this compound can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.

Q10: What are the advantages of administering this compound via nebulizer compared to a metered-dose inhaler (MDI)?

A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []

Q11: Can this compound be administered as a dry powder inhaler?

A: Yes, this compound is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between this compound administered as an aerosol and as a dry powder inhalation. []

Q12: What are the potential side effects of this compound nasal spray?

A: The most commonly reported side effects of this compound nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]

Q13: Are there any concerns regarding the long-term use of this compound?

A: While this compound is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.

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